2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine intermediate in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-methylbenzyl)-1,3,4-oxadiazole: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-15-5-10-20(12-16(15)2)30(27,28)26-11-3-4-18(14-26)22-25-24-21(29-22)13-17-6-8-19(23)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIOBQZQFHDJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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